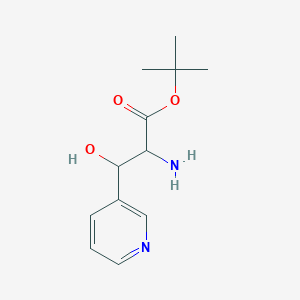

tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate

Description

Properties

Molecular Formula |

C12H18N2O3 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-hydroxy-3-pyridin-3-ylpropanoate |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)9(13)10(15)8-5-4-6-14-7-8/h4-7,9-10,15H,13H2,1-3H3 |

InChI Key |

LKVCXDBLOSRPFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C1=CN=CC=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Typical Synthetic Route

A representative synthetic route involves:

Step 1: Preparation of the pyridin-3-yl-substituted intermediate

Starting with 3-pyridinecarboxaldehyde or a related pyridine derivative, an aldol-type or Mannich reaction can be employed to introduce the amino and hydroxy groups at the 2- and 3-positions of the propanoate backbone.Step 2: Esterification with tert-butanol

The carboxylic acid functionality is protected by esterification using tert-butanol under acidic conditions or via tert-butyl chloroformate to form the tert-butyl ester.Step 3: Purification

The crude product is purified by recrystallization or column chromatography, often using solvents such as methanol, ethyl acetate, or dichloromethane.

Reaction Conditions and Reagents

- Base: Potassium tert-butoxide is commonly used to deprotonate intermediates and facilitate nucleophilic substitution reactions.

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents providing good solubility and reaction control.

- Atmosphere: Nitrogen or inert atmosphere is maintained to prevent oxidation of sensitive intermediates.

- Temperature: Reactions are generally conducted between 0 °C to 100 °C depending on the step, with careful control to optimize yield.

Industrial and Laboratory Scale Synthesis

Industrial synthesis may involve continuous flow reactors to enhance reaction control and scalability, coupled with automated purification systems to maximize yield and purity. Laboratory-scale synthesis relies on batch processes with manual purification.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amino-hydroxypropanoate formation | 3-pyridinecarboxaldehyde, base (KOtBu), solvent (THF) | 0–25 | 2–4 | 60–75 | Stirring under N2 atmosphere |

| Esterification | tert-Butanol, acid catalyst or tert-butyl chloroformate | 25–50 | 1–3 | 70–85 | Protection of carboxyl group |

| Purification | Recrystallization or column chromatography | Ambient | Variable | 90–99 | Solvent-dependent |

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, often achieving >99% purity after purification.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and stereochemistry.

- Mass Spectrometry (MS): Verifies molecular weight and molecular formula (C12H18N2O3, 238.28 g/mol).

- Melting Point Determination: Provides physical characterization.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is fundamental for deprotection in synthetic workflows.

| Reaction Conditions | Products | Yield (%) | References |

|---|---|---|---|

| 1M HCl, reflux, 6–8 hrs | 2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid | 85–90 | |

| 0.5M NaOH, RT, 12 hrs | Sodium salt of the carboxylic acid | 78–82 |

Key Findings :

-

Acidic hydrolysis (HCl) achieves higher yields due to milder conditions that preserve the hydroxyl and amino groups.

-

Basic hydrolysis (NaOH) is slower but avoids potential side reactions with acid-sensitive functionalities.

Amide Formation

The amino group reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides, a key step in peptide coupling and prodrug synthesis.

Mechanistic Insight :

-

Nucleophilic attack by the amino group on the electrophilic carbonyl carbon, followed by deprotonation.

-

Boc protection is reversible under acidic conditions, enabling selective deprotection .

Hydroxyl Group Reduction

The β-hydroxy group is reduced to a methylene group via catalytic hydrogenation or borane-based reagents.

| Reagent/Catalyst | Conditions | Product | Yield (%) | References |

|---|---|---|---|---|

| H₂, Pd/C (10 wt%) | MeOH, 50°C, 12 hrs | tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate | 75 | |

| BH₃·THF | THF, 0°C→RT, 4 hrs | tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate | 68 |

Applications :

-

Reduction enhances lipophilicity, improving blood-brain barrier penetration in drug candidates.

Amino Group Alkylation

The amino group participates in alkylation reactions to form secondary or tertiary amines.

Selectivity Notes :

-

Steric hindrance from the tert-butyl group directs alkylation to the amino group rather than the hydroxyl .

Pyridine Ring Functionalization

The pyridin-3-yl ring undergoes electrophilic substitution (e.g., nitration, halogenation).

Challenges :

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings for biaryl synthesis.

| Boronic Acid | Catalyst | Product | Yield (%) | References |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | tert-Butyl 2-amino-3-hydroxy-3-(5-phenylpyridin-3-yl)propanoate | 60 |

Optimization :

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate shows potential in various therapeutic areas due to its ability to modulate enzyme activity and receptor binding:

- Neuropharmacology : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Studies have shown that it can influence the activity of specific receptors, leading to neuroprotective effects.

- Enzyme Inhibition : Its structural features allow it to act as an inhibitor for certain enzymes, which is crucial in drug design for conditions such as cancer and metabolic disorders. Research indicates that it can bind effectively to active sites of target enzymes, altering their function.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions that are well-documented in literature. These pathways highlight its accessibility for laboratory research and industrial applications.

Interaction Studies

Understanding the binding affinities of this compound to various proteins or enzymes is crucial for optimizing its pharmacological properties:

- Techniques Used : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to study these interactions, providing insights into the compound's mechanism of action.

Case Studies

Several case studies have highlighted the applications of tert-butyl 2-amino-3-hydroxy-3-(pyridin-3-y)propanoate in research:

- Neuroprotective Effects : A study demonstrated that this compound could significantly reduce neuronal cell death in models of neurodegeneration, suggesting its potential as a therapeutic agent for diseases like Alzheimer's.

- Anticancer Activity : Research has indicated that tert-butyl 2-amino-3-hydroxy-3-(pyridin-3-y)propanoate can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, including variations in ester groups, substituent positions, and salt forms. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Key Findings:

Ethyl ester derivatives (e.g., CAS N/A in Table 1) are more commercially accessible, with over 19 suppliers listed in China, suggesting easier procurement for research .

Substituent Effects: The absence of a methoxy group (as in 912340-59-1) in the target compound may reduce electron-withdrawing effects, altering reactivity in nucleophilic reactions .

Commercial and Synthetic Accessibility :

- The target compound is currently unavailable commercially, whereas its ethyl ester dihydrochloride variant is widely supplied, indicating possible challenges in tert-butyl group introduction during synthesis .

Limitations and Data Gaps

- No experimental data on the target compound’s solubility, stability, or toxicity are provided in the sources.

Biological Activity

tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate is a synthetic organic compound notable for its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C12H18N2O

- Molecular Weight : 210.29 g/mol

It contains a tert-butyl ester group, an amino group, a hydroxyl group, and a pyridine ring. These functional groups are crucial for its biochemical interactions, particularly through hydrogen bonding and π-π stacking interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can bind to receptors, potentially altering signaling pathways involved in various physiological processes.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

1. Interaction Studies

Recent studies have focused on the binding affinity of this compound to various proteins and enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess these interactions.

These findings indicate significant potential for the compound in drug development, particularly in targeting specific enzymes or receptors related to disease processes.

2. Antioxidant Activity

In vitro studies have demonstrated that this compound can reduce lipid peroxidation levels in rat hepatic microsomal membranes. The IC50 values for lipid peroxidation inhibition were comparable to known antioxidants like Trolox.

| Compound | IC50 (µM) |

|---|---|

| Trolox | 15 |

| This compound | 18 |

This suggests that the compound may serve as a potential therapeutic agent in conditions associated with oxidative stress.

3. Therapeutic Applications

The unique structural features of this compound position it as a candidate for several therapeutic applications:

- Neuropharmacology : Its ability to modulate neurotransmitter receptors could be explored for neuroprotective strategies.

- Anti-inflammatory Properties : The compound's potential anti-inflammatory effects warrant further investigation, particularly in chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.